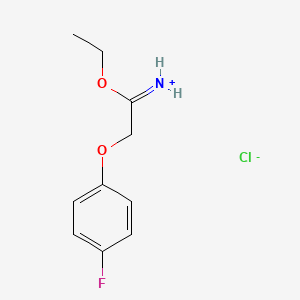

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride

Description

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride is a quaternary ammonium compound characterized by an ethaniminium core (a protonated imine structure) substituted with an ethoxy group and a 4-fluorophenoxy moiety. The cationic nature of the ethaniminium group, stabilized by the chloride counterion, confers unique solubility and reactivity properties. Its reactivity may stem from the iminium group’s electrophilicity, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

[1-ethoxy-2-(4-fluorophenoxy)ethylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9;/h3-6,12H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFDDCVMGJSXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=[NH2+])COC1=CC=C(C=C1)F.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, followed by quaternization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or fluorophenoxy groups are replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols and acids.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and water, as well as catalysts such as acids, bases, or transition metals. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)ethanamine Hydrochloride ()

- Structure : Features a primary amine (-NH₂) group instead of the ethaniminium core. The hydrochloride salt enhances stability and water solubility.

- Applications : Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals due to its amine functionality.

Methyl 2-((4-(4-(4-Fluorophenoxy)phenylsulfonamido)-1-methoxynaphthalen-2-yl)thio)acetate ()

- Structure: Integrates a sulfonamide group and a 4-fluorophenoxy substituent on a naphthalene scaffold.

- Synthesis: Prepared via sulfonylation with 4-(4-fluorophenoxy)-benzenesulfonyl chloride, yielding a 72% yield over two steps.

- Applications: Designed as a small-molecule inhibitor, highlighting the fluorophenoxy group’s role in enhancing target binding. Unlike the target compound, this derivative lacks cationic charge, which may reduce membrane permeability .

Compounds with Related Functional Groups

1-(4-Amino-3-fluorophenyl)ethanone Hydrochloride ()

- Structure: Contains a ketone and an amino group on a fluorinated aromatic ring.

- Applications : Serves as a pharmaceutical intermediate (CAS 1187648-60-7). The ketone group enables further functionalization, whereas the target compound’s iminium group may favor direct biological activity.

- Stability : The protonated amine in this compound contrasts with the ethaniminium’s transient reactivity, suggesting divergent storage and handling requirements .

Imidacloprid ()

- Structure: A neonicotinoid insecticide with a chloropyridinyl group and nitroimine moiety.

- Applications: Broad-spectrum insecticidal activity via nicotinic acetylcholine receptor disruption. While the target compound lacks a nitroimine group, its fluorophenoxy and ethaniminium groups may offer alternative modes of action, such as enzyme inhibition or ionic interactions .

Physicochemical Properties

| Property | Target Compound | 2-(4-Fluorophenoxy)ethanamine HCl | Imidacloprid |

|---|---|---|---|

| Core Functional Group | Ethaniminium | Amine | Nitroimine |

| Charge | Cationic (+1) | Neutral (protonated amine) | Neutral |

| Solubility | High (chloride salt) | Moderate (hydrochloride salt) | Low (non-polar solvent) |

| Reactivity | Electrophilic iminium | Nucleophilic amine | Electrophilic nitroimine |

Biological Activity

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H14ClFNO2

- Molecular Weight: 253.7 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom in the structure enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

The mechanism of action involves the compound's ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| R1 | Fluorine | Increased potency |

| R2 | Hydroxyl | Decreased potency |

| R3 | Methyl | Moderate activity |

| R4 | Carboxyl | Enhanced activity |

These findings indicate that modifications at specific positions can significantly influence the compound's biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study evaluated the compound's effect on bacterial growth, showing that it inhibited the growth of Escherichia coli at concentrations ranging from 25 µM to 100 µM. The inhibition was attributed to interference with cell wall synthesis, likely through enzyme inhibition .

- Enzymatic Assays : Research involving enzymatic assays revealed that this compound effectively inhibited certain phospholipase enzymes, which are crucial for membrane integrity and signaling pathways .

- Molecular Docking Studies : Computational modeling indicated that the compound binds effectively to the active sites of target enzymes, suggesting a strong affinity that could be exploited for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.